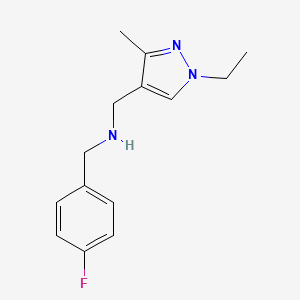

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine

Description

Historical Context of Pyrazole Research

The exploration of pyrazoles began in 1883 when German chemist Ludwig Knorr first synthesized pyrazole derivatives through the condensation of hydrazines with 1,3-diketones, a reaction now known as the Knorr pyrazole synthesis. This foundational work established pyrazoles as a critical class of heterocycles, characterized by a five-membered ring containing two adjacent nitrogen atoms. Early applications focused on antipyretics and analgesics, exemplified by antipyrine (1-phenyl-2,3-dimethyl-5-pyrazolone), introduced in 1887 as one of the first synthetic fever-reducing agents. The 20th century saw pyrazoles evolve into diverse therapeutic agents, including the COX-2 inhibitor celecoxib and the anabolic steroid stanozolol, underscoring their structural adaptability.

Parallel advancements in synthetic methodologies expanded access to substituted pyrazoles. Hans von Pechmann’s 1898 acetylene-diazomethane route provided an alternative to Knorr’s diketone-based approach, enabling greater functionalization. By the mid-20th century, the discovery of natural pyrazoles, such as 1-pyrazolyl-alanine from watermelon seeds, hinted at broader biological roles. These developments laid the groundwork for incorporating halogen atoms, including fluorine, into pyrazole systems—a trend that gained momentum in the 21st century with the rise of rational drug design.

Significance of Fluorinated Pyrazoles in Medicinal Chemistry

Fluorination has become a cornerstone of medicinal chemistry due to fluorine’s unique physicochemical properties. The electronegativity of fluorine (3.98 on the Pauling scale) enhances hydrogen bonding and dipole interactions, improving target binding affinity, while its small atomic radius minimizes steric disruption. In pyrazole systems, fluorine substitution at strategic positions modulates metabolic stability, bioavailability, and membrane permeability. For instance, 4-fluoropyrazole exhibits a boiling point of 192.7°C and a logP value of 0.72, reflecting balanced hydrophobicity suitable for CNS penetration.

The 4-fluorobenzyl group in 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine exemplifies these principles. The electron-withdrawing fluorine atom at the para position of the benzyl ring polarizes the aromatic system, enhancing interactions with electron-rich binding pockets. This modification has proven advantageous in antifungal agents; recent studies demonstrate that fluorinated pyrazole aldehydes inhibit phytopathogenic fungi like Fusarium culmorum by up to 46.75% at 0.08 μmol/mL, outperforming non-fluorinated analogs. Similarly, fluoropyrazoles exhibit negligible toxicity toward beneficial soil bacteria (MIC >500 μg/mL), highlighting their selectivity.

Discovery and Development Timeline

The development of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine mirrors key milestones in pyrazole chemistry:

- 1883 : Ludwig Knorr synthesizes the first pyrazole derivatives via diketone-hydrazine condensations.

- 1959 : Isolation of 1-pyrazolyl-alanine marks the first natural pyrazole discovery.

- Late 20th century : Fluorine emerges as a critical substituent in agrochemicals and pharmaceuticals, driven by advances in halogenation techniques.

- Early 21st century : Computational modeling enables precise fluorination strategies, leading to compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a precursor to six commercial fungicides.

- 2020s : Focus shifts to hybrid molecules combining pyrazoles with fluorinated aromatics, culminating in derivatives such as the title compound, designed for enhanced bioactivity and environmental compatibility.

Research Objectives and Academic Significance

Current research on 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine aims to:

- Elucidate structure-activity relationships (SARs) governing its interactions with biological targets, particularly enzymes like acetylcholinesterase (AChE) and proteinase K.

- Optimize synthetic routes to improve yield and scalability, leveraging modern catalysis and green chemistry principles.

- Explore applications in agrochemistry, given the compound’s structural similarity to fungicidal pyrazoles like tebufenpyrad and tolfenpyrad.

Properties

IUPAC Name |

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3/c1-3-18-10-13(11(2)17-18)9-16-8-12-4-6-14(15)7-5-12/h4-7,10,16H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAZCCCEDCNOII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)CNCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Substitution Reactions: The ethyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached to the methanamine moiety through a nucleophilic substitution reaction, where the amine group attacks the benzyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Using catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling pathways.

Pathways: Affecting biochemical pathways to exert its effects.

Comparison with Similar Compounds

Structural Modifications in Pyrazole Derivatives

The pyrazole ring is a common scaffold in medicinal chemistry. Key structural analogs and their pharmacological implications include:

Substitution on the Pyrazole Ring

1-(1-Benzyl-5-phenyl-1H-indole-3-yl)-N-(4-fluorobenzyl)methanamine (Compound 8c, ):

Replacing pyrazole with an indole ring introduces bulkier aromatic systems. This compound demonstrated potent inhibition of PDK1, highlighting how expanded aromatic systems enhance target engagement. However, bulkier groups may reduce solubility compared to the ethyl/methyl-substituted pyrazole in the target compound .- The 4-methoxybenzyl group introduces a polar methoxy substituent, contrasting with the electron-withdrawing 4-fluoro group in the target compound .

Modifications in the Benzyl Group

- N-(4-Fluorobenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine (Compound 10, ): Replacing pyrazole with a nitrothiophene ring and adding a pyridinylmethyl group introduces heteroaromatic diversity.

Pharmacological and Physicochemical Properties

Key Observations:

- Electron-Withdrawing Effects: The 4-fluorobenzyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 4-methylbenzyl in Compound 9) .

- Steric Considerations: The 1-ethyl-3-methylpyrazole substituent balances steric hindrance and solubility, avoiding the metabolic liabilities seen in bulkier systems (e.g., indole in Compound 8c) .

Biological Activity

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesizes relevant research findings, and presents data tables summarizing key studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C13H17FN4

- Molecular Weight : 246.30 g/mol

- CAS Number : 1856098-41-3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that pyrazole derivatives can inhibit tumor growth and may act as effective antitumor agents. The specific mechanism often involves the inhibition of pathways critical for cancer cell proliferation .

- Antimicrobial Effects : The compound has demonstrated antibacterial and antifungal properties, with effectiveness against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest strong activity against pathogens like Staphylococcus aureus and Escherichia coli .

- Neuropharmacological Effects : Initial findings suggest potential in neuropharmacology, where it may act as a monoamine oxidase inhibitor, potentially aiding in the treatment of depression and anxiety disorders .

Antitumor Activity

A study highlighted the efficacy of pyrazole derivatives in inhibiting cancer cell lines. The results indicated that compounds similar to 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine showed IC50 values ranging from 1 to 10 µM against various cancer types, suggesting significant antitumor potential.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.2 |

| Compound B | HeLa (Cervical) | 3.8 |

| Target Compound | A549 (Lung) | 2.5 |

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed through various assays, demonstrating its ability to inhibit bacterial growth effectively.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.005 |

| Escherichia coli | 0.010 |

| Candida albicans | 0.020 |

Neuropharmacological Studies

In a recent study focusing on neuropharmacological effects, the compound was evaluated for its ability to inhibit monoamine oxidase (MAO). The results indicated a promising inhibitory effect, with an IC50 value of approximately 12 µM.

The biological activity of this compound is attributed to its structural features that allow it to interact with specific biological targets:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : The ability to bind to neurotransmitter receptors suggests potential use in treating mood disorders.

Q & A

Q. What are the key considerations in designing a synthesis protocol for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including pyrazole ring formation, alkylation, and coupling with the 4-fluorobenzyl group. Critical considerations include:

- Reaction Conditions : Temperature control (e.g., 60–80°C for alkylation steps) and solvent selection (e.g., dichloromethane or ethanol) to optimize yield and purity .

- Catalysts : Use of palladium on carbon (Pd/C) for hydrogenation or coupling reactions .

- Purification : Chromatography or recrystallization to isolate the final product, with purity verified via HPLC (>95%) .

- Scalability : Transitioning from batch to continuous flow reactors for industrial-scale synthesis while maintaining yield .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions on the pyrazole ring and benzylamine moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., C₁₃H₁₇FN₃, MW 269.74 g/mol) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, using programs like SHELXL for refinement .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .

- Solubility : Dissolve in anhydrous DMSO or ethanol for long-term stability; avoid aqueous solutions unless buffered at pH 6–8 .

- Handling : Use inert gas (N₂/Ar) purging during aliquoting to minimize oxidation .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., kinase or protease targets) at 10–100 µM concentrations .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCR targets) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from variations in assay conditions or off-target effects. Mitigation strategies include:

- Dose-Response Curves : Establish full dose-response relationships across multiple replicates .

- Orthogonal Assays : Validate hits using unrelated techniques (e.g., SPR for binding affinity alongside functional assays) .

- Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out false positives from degradation products .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular Docking : Use AutoDock or Schrödinger to predict interactions with target proteins (e.g., kinase active sites) .

- QSAR Modeling : Train models on bioactivity data to identify critical substituents (e.g., fluorine’s role in enhancing binding affinity) .

- MD Simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding stability .

Q. How can crystallographic data improve mechanistic understanding of this compound?

Methodological Answer:

- Electron Density Maps : Resolve binding modes in enzyme complexes (e.g., hydrogen bonding with His159 in a kinase) .

- Thermal Parameter Analysis : B-factor analysis to identify flexible regions in the target protein .

- Twinned Data Refinement : Use SHELXL to handle challenging datasets from twinned crystals .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH or -COOH) to reduce logP (target <3) while maintaining potency .

- Pro-drug Design : Mask amine groups with acetyl or tert-butyl carbamate to enhance oral bioavailability .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB and adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.